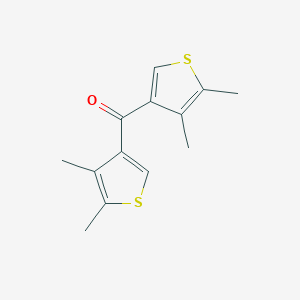

Bis(4,5-dimethyl-3-thienyl)methanone

Description

Bis(4,5-dimethyl-3-thienyl)methanone is a symmetrical ketone derivative featuring two 3-thienyl groups substituted with methyl groups at the 4- and 5-positions of the thiophene rings. The compound’s structure (Fig. 1) is characterized by a central carbonyl group flanked by two electron-rich heteroaromatic systems.

Properties

Molecular Formula |

C13H14OS2 |

|---|---|

Molecular Weight |

250.4g/mol |

IUPAC Name |

bis(4,5-dimethylthiophen-3-yl)methanone |

InChI |

InChI=1S/C13H14OS2/c1-7-9(3)15-5-11(7)13(14)12-6-16-10(4)8(12)2/h5-6H,1-4H3 |

InChI Key |

XKUBMDZHUGSLPT-UHFFFAOYSA-N |

SMILES |

CC1=C(SC=C1C(=O)C2=CSC(=C2C)C)C |

Canonical SMILES |

CC1=C(SC=C1C(=O)C2=CSC(=C2C)C)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Analog: PD81,723

Compound Name: (2-Amino-4,5-dimethyl-3-thienyl)-[3-(trifluoromethyl)phenyl]methanone (PD81,723) Key Differences:

- Substituents : PD81,723 contains one 4,5-dimethylthienyl group and one 3-(trifluoromethyl)phenyl group, compared to the two thienyl groups in the target compound.

- Amino Group: PD81,723 includes a critical 2-amino substituent on the thiophene ring, which is absent in Bis(4,5-dimethyl-3-thienyl)methanone.

Functional Implications :

- PD81,723 acts as an adenosine A1 receptor allosteric enhancer, with its activity dependent on the 2-amino group and keto carbonyl .

- The amino group enables intramolecular hydrogen bonding, stabilizing the active conformation for receptor interaction .

Activity Data :

| Property | PD81,723 | This compound |

|---|---|---|

| Receptor Binding | Enhances adenosine A1 binding | No reported receptor activity |

| Competitive Antagonism | Moderate (Ki ≈ 1–10 μM) | Not studied |

Positional Isomer: Bis(2,5-dimethyl-3-thienyl)methanone

Compound Name: Bis(2,5-dimethyl-3-thienyl)methanone Key Differences:

Implications :

- Electronic effects (e.g., HOMO-LUMO gap) could differ due to altered conjugation pathways, impacting applications in optoelectronics.

Heteroaromatic Methanones in Materials Science

Compound Example: Bis(4-(10H-phenoxazin-10-yl)phenyl)methanone (Px2BP) Key Differences:

- Acceptor Groups: Px2BP uses phenoxazine-based benzophenone acceptors, whereas this compound relies on thiophene donors.

Functional Implications :

Thermal Stability Comparison

Compound Example: Di(1H-tetrazol-5-yl)methanone oxime Key Data:

- Decomposition temperature: 288.7°C (tetrazolyl methanone) vs. 247.6°C (hydrazonometh-ylene bis-tetrazole) .

- This compound’s stability is unreported but likely influenced by thiophene’s inherent thermal robustness.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.